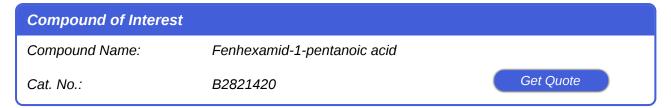


Application Notes and Protocols for Testing Fenhexamid Efficacy Against Monilinia fructicola

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of the fungicide fenhexamid against Monilinia fructicola, the causal agent of brown rot in stone fruits. The described methods are essential for fungicide resistance monitoring, new formulation development, and understanding the fundamental interactions between the pathogen and the control agent.

Introduction

Monilinia fructicola is a devastating fungal pathogen that causes significant pre- and post-harvest losses in stone fruit crops such as peaches, cherries, and plums.[1][2] Fenhexamid is a protective fungicide that acts by inhibiting spore germination and mycelial growth.[3] Its mode of action involves the inhibition of the 3-keto reductase enzyme, which is crucial for C-4 demethylation in the sterol biosynthesis pathway.[3] Regular monitoring of its efficacy is critical due to the potential for resistance development in fungal populations.[1] The following protocols detail standardized in vitro and in vivo methods to quantify the inhibitory effects of fenhexamid on M. fructicola.

Data Presentation

Table 1: In Vitro Efficacy of Fenhexamid against Monilinia fructicola Mycelial Growth



Isolate Type	Fenhexamid Concentration (µg/mL)	Mean Mycelial Growth Inhibition (%)	Calculated EC₅₀ (µg/mL)	Reference
Sensitive	0.01	15.2	0.1	[4]
0.1	52.8			
1.0	95.1	_		
10.0	100	_		
Resistant	0.1	20.5	>10	[5]
1.0	45.3			
10.0	70.2	_		
50.0	85.6	_		

Note: Data are representative and may vary based on specific isolates and experimental conditions.

Table 2: In Vivo Efficacy of Fenhexamid on Inoculated

Fruit

Treatment	Application Rate	Mean Lesion Diameter (mm) after 7 days	Disease Incidence (%)	Reference
Untreated Control	N/A	35.5	100	[6][7]
Fenhexamid	Label Rate (e.g., 500 μg/mL)	5.2	15	[7]
Resistant Isolate + Fenhexamid	Label Rate (e.g., 500 μg/mL)	28.9	85	[7]

Experimental Protocols



Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the half-maximal effective concentration (EC₅₀) of fenhexamid that inhibits the mycelial growth of M. fructicola.

Materials:

- Pure culture of Monilinia fructicola
- Potato Dextrose Agar (PDA)[6]
- · Technical grade fenhexamid
- · Sterile distilled water
- Ethanol or acetone (for stock solution)
- Sterile petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Incubator set to 25°C[6]
- · Micropipettes and sterile tips
- Parafilm

Procedure:

- Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of fenhexamid in a suitable solvent (e.g., ethanol or acetone).
- Amended Media Preparation: Autoclave PDA and cool it to 50-55°C in a water bath. Add the fenhexamid stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50, 100 µg/mL).[8] Ensure the solvent concentration is consistent across all plates, including the control (e.g., 0.1% v/v). Pour approximately 20 mL of the amended PDA into each petri dish and allow it to solidify.



- Inoculation: From the margin of an actively growing 5-7 day old M. fructicola culture on PDA,
 take a 5 mm mycelial plug using a sterile cork borer.[8]
- Incubation: Place the mycelial plug, mycelium-side down, in the center of each fenhexamidamended and control PDA plate. Seal the plates with parafilm.
- Incubate the plates in the dark at 25°C.[6]
- Data Collection: After 3-5 days, or when the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter, measure two perpendicular diameters of the fungal colony on each plate.
- Calculation:
 - Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:
 - Inhibition (%) = [(Diameter of Control Diameter of Treatment) / Diameter of Control] x
 100
 - Determine the EC₅₀ value by performing a probit analysis or by plotting the inhibition percentage against the log-transformed fungicide concentrations and fitting a regression line.[8]

Protocol 2: In Vivo Detached Fruit Assay

This protocol evaluates the protective efficacy of fenhexamid in preventing brown rot development on fruit.

Materials:

- Mature, unblemished stone fruit (e.g., peaches, nectarines) of a susceptible cultivar.[6]
- Monilinia fructicola conidial suspension (1 x 10⁵ conidia/mL) in sterile distilled water.[9]
- Fenhexamid formulation
- Sterile needle or fine-tipped tool



- · Sterile distilled water
- Humid chambers (e.g., plastic containers with lids and a wire rack over a layer of water)
- Sprayer or micropipettes

Procedure:

- Fruit Preparation: Surface-sterilize the fruit by immersing them in a 0.5% sodium hypochlorite solution for 2 minutes, followed by rinsing with sterile distilled water. Allow the fruit to air dry completely in a sterile environment.
- Wounding and Inoculation:
 - Protective Assay:
 - 1. Prepare different concentrations of fenhexamid solution according to the manufacturer's recommendations or experimental design.
 - 2. Spray the fruit with the fenhexamid solutions until runoff or apply a fixed volume to a designated area. Allow the fruit to dry for 2-4 hours.
 - 3. Create a small wound (e.g., 2 mm deep) on the treated area of each fruit with a sterile needle.
 - 4. Inoculate each wound with a 10-20 μ L droplet of the M. fructicola conidial suspension. [6]
 - Control Groups: Include a positive control (wounded and inoculated, treated with water instead of fungicide) and a negative control (wounded and treated with sterile water only).
- Incubation: Place the inoculated fruit in humid chambers to maintain high relative humidity (
 >90%).[6] Incubate at 25°C for 5-7 days.
- Data Collection:
 - Measure the diameter of the resulting brown rot lesion in two perpendicular directions daily or at the end of the incubation period.[6]



- Calculate the disease incidence (percentage of infected fruit) and disease severity (lesion area).
- Efficacy can be calculated using the formula:
 - Efficacy (%) = [(Lesion Diameter of Control Lesion Diameter of Treatment) / Lesion
 Diameter of Control] x 100

Visualizations

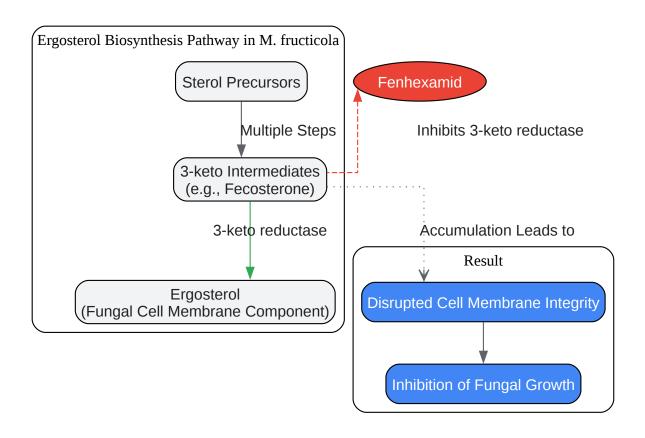




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Caption: Experimental workflow for testing fenhexamid efficacy.





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Caption: Fenhexamid's mechanism of action on sterol biosynthesis.

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